
2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol, also known as TMQ, is a heterocyclic organic compound that belongs to the quinoline family. TMQ is a yellow crystalline powder that is used in various scientific research applications due to its unique chemical properties.
Wirkmechanismus
2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol binds to metal ions through its quinoline moiety, forming a stable complex. The resulting complex can then be detected using fluorescence spectroscopy. 2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol can also chelate metal ions, preventing them from participating in chemical reactions. In terms of its antioxidant and anti-inflammatory properties, 2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been shown to scavenge free radicals and inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects:
2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been shown to have a variety of biochemical and physiological effects. In addition to its metal ion detection and chelation properties, 2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been shown to have antioxidant and anti-inflammatory effects. 2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has also been investigated for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol is its ability to selectively detect metal ions, making it a useful tool for studying metal ion biology. 2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol is also relatively easy to synthesize and purify. However, 2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has some limitations, including its potential toxicity and the fact that it may interfere with other chemical reactions in biological systems.
Zukünftige Richtungen
There are several potential future directions for research involving 2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol. One area of interest is the development of 2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol-based sensors for the detection of metal ions in biological samples. Additionally, 2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol may have potential as a therapeutic agent for diseases involving metal ion dysregulation, such as Alzheimer's disease. Finally, further investigation into the antioxidant and anti-inflammatory properties of 2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol may lead to the development of new treatments for a variety of diseases.
Synthesemethoden
2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol can be synthesized using a multistep process that involves the reaction of 2,6-dimethylphenol with formaldehyde and pyrrolidine. The resulting intermediate is then reacted with quinoline in the presence of a catalyst to produce 2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol. The purity of the final product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol is widely used in scientific research due to its unique chemical properties. It is commonly used as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. 2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol can also be used as a chelating agent to remove metal ions from solutions. Additionally, 2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been investigated for its potential use as an antioxidant and anti-inflammatory agent.
Eigenschaften
IUPAC Name |
2,6,8-trimethyl-3-(pyrrolidin-1-ylmethyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-11-8-12(2)16-14(9-11)17(20)15(13(3)18-16)10-19-6-4-5-7-19/h8-9H,4-7,10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMBWZLGSSKQEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C(=C(N2)C)CN3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6,8-Trimethyl-3-(pyrrolidin-1-ylmethyl)quinolin-4-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(trifluoromethyl)phenyl]-2-thiophenesulfonamide](/img/structure/B5886886.png)
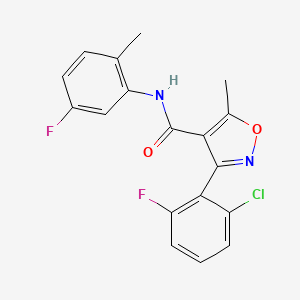
![methyl {3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B5886897.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2-furohydrazide](/img/structure/B5886905.png)
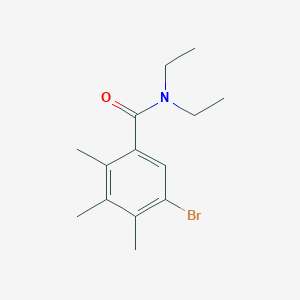
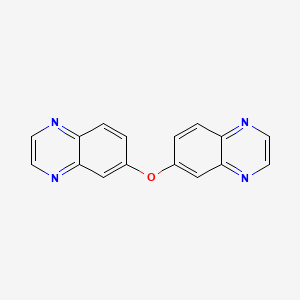
![N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}propanamide](/img/structure/B5886927.png)

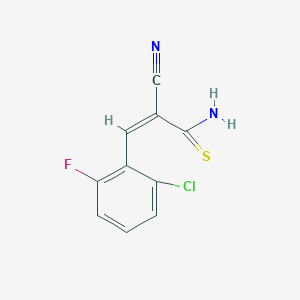
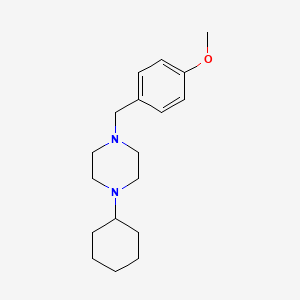
![N-(3-acetylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5886956.png)
![4-bromo-3-[(isopropylamino)sulfonyl]benzoic acid](/img/structure/B5886959.png)
![3-[8,9-dimethyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5886968.png)
![ethyl 6,7,8-trifluoro-1-[formyl(methyl)amino]-4-oxo-1,4-dihydro-3-quinolinecarboxylate](/img/structure/B5886969.png)